N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide is a synthetic organic compound featuring a piperidine core substituted at the 1-position with an indole-2-carbonyl group and at the 4-position with a 3-methylbut-2-enamide moiety. The 3-methylbut-2-enamide side chain introduces an α,β-unsaturated carbonyl group, which could contribute to electrophilic reactivity or metabolic stability.
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C19H23N3O2/c1-13(2)11-18(23)20-15-7-9-22(10-8-15)19(24)17-12-14-5-3-4-6-16(14)21-17/h3-6,11-12,15,21H,7-10H2,1-2H3,(H,20,23) |
InChI Key |
BVOMHXIDFQQJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of aniline derivatives with ethyl α-ethylacetoacetate, followed by cyclization to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final butenamide group is added via an amide coupling reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide undergoes various chemical reactions, including:
Substitution: . Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions include oxidized, reduced, and substituted indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to multiple receptors with high affinity, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Piperidine-Based Scaffolds
The piperidine ring is a common scaffold in pharmaceuticals. Below is a comparative analysis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide and related piperidine derivatives:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Modifications: The target compound’s indole-2-carbonyl group distinguishes it from fentanyl analogues (e.g., ortho-fluoroacryl fentanyl), which prioritize phenyl/fluorophenyl groups for opioid receptor binding. The indole system may interact with serotonin or sigma receptors, suggesting divergent therapeutic targets .
Side Chain Variations: The α,β-unsaturated amide in the target compound contrasts with the carbamate in fentanyl carbamate, which delays hydrolysis and extends opioid activity. The unsaturated bond in the target may increase reactivity, posing stability challenges or enabling covalent interactions with biological targets.
Metabolic and Pharmacokinetic Considerations: The indole moiety is prone to cytochrome P450-mediated oxidation, whereas para-fluoro furanyl fentanyl’s furan ring may undergo oxidative cleavage. The tert-butyl group in ulixacaltamide enhances metabolic stability via steric hindrance, a feature absent in the target compound, which may rely on the indole system for protection against enzymatic degradation .
Research Findings and Gaps
- Target Compound: Limited publicly available data exist on its synthesis, binding affinities, or preclinical efficacy. Structural analogy to indole-containing neuroactive agents (e.g., tryptamine derivatives) suggests possible serotonin receptor modulation, but experimental validation is required.
- Fentanyl Analogues : Well-characterized as opioids, with structure-activity relationship (SAR) studies highlighting the critical role of phenyl/fluorophenyl groups and amide linkages in receptor binding .
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an indole moiety and a piperidine ring. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and other medical fields.
The molecular formula of this compound is with a molecular weight of 410.5 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2 |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1374514-07-4 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body. The indole ring is known for its ability to engage with biological receptors, influencing pathways that are critical in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of Tumor Growth: Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation.
- Modulation of Receptor Activity: The compound may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the cellular context.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that indole derivatives can suppress the Hedgehog (Hh) signaling pathway, which is often aberrantly activated in various malignancies such as basal cell carcinoma and medulloblastoma .
Case Study:
One study evaluated the effects of an indole derivative on tumor growth in a mouse model of medulloblastoma. The results demonstrated a marked reduction in tumor size, suggesting that the compound effectively inhibits tumorigenesis through targeted pathway modulation .
Allosteric Modulation
The compound's structure allows it to act as an allosteric modulator for the cannabinoid receptor 1 (CB1). Research has identified key structural requirements for effective modulation, indicating that modifications to the indole structure can significantly enhance binding affinity and cooperativity .
Table: Binding Affinity Comparison
| Compound | Binding Affinity (nM) | Cooperativity (α) |
|---|---|---|
| N-[1-(1H-indol-2-ylcarbonyl)... | 259.3 | 24.5 |
| Prototype Indole Derivative | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
